molecular formula C20H18ClN3O4 B2829760 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide CAS No. 941944-65-6

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B2829760
CAS No.: 941944-65-6
M. Wt: 399.83
InChI Key: NKWRLFQVPTTWNV-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide ( 941944-65-6) is a chemical compound with the molecular formula C20H18ClN3O4 and a molecular weight of 399.83 g/mol . This benzamide derivative is built on a complex scaffold that incorporates a 1,2,3,4-tetrahydroquinoline core, a cyclopropanecarbonyl group, and a nitro-substituted benzamide moiety . This specific molecular architecture makes it a compound of significant interest in advanced chemical and pharmaceutical research. Compounds featuring the dihydroquinolinone structure, as seen in this molecule, have been investigated for their potential antineoplastic (anti-cancer) activities . The structural components of this reagent suggest it may serve as a valuable intermediate or a key scaffold in medicinal chemistry programs, particularly in the synthesis and exploration of novel heterocyclic compounds for biological screening . It is offered with a guaranteed purity of 90% or higher and is available in various quantities to support your laboratory work . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-14-5-7-18(24(27)28)16(11-14)19(25)22-15-6-8-17-13(10-15)2-1-9-23(17)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWRLFQVPTTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Cyclopropanecarbonylation: The cyclopropanecarbonyl group is introduced using cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 5-chloro-2-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of the corresponding carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

Compound BG13938 (5-Chloro-N-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Methoxybenzamide)
  • Key Differences : Replaces the nitro group with a methoxy (-OCH3) substituent at the 2-position.
  • Molecular Formula : C21H21ClN2O3 (molecular weight: 384.86 g/mol).
  • Biological Implications: Reduced electronegativity may decrease binding affinity to targets requiring strong dipole interactions (e.g., enzyme active sites with polar residues) .
Compound 1a (N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide)
  • Key Differences: Features a cyano (-CN) group and isopropoxy (-OCH(CH3)2) substituents, along with a fluorophenyl moiety.
  • Molecular Formula: Not explicitly listed in evidence, but structural complexity suggests a higher molecular weight.
  • Impact of Substituents: Cyano Group: Strong electron-withdrawing effect, similar to nitro, but with linear geometry that may alter binding orientation. Fluorine Atoms: Enhance metabolic stability and bioavailability via reduced oxidative metabolism. Isopropoxy Group: Bulky substituent may hinder crystal packing or target access compared to smaller groups like nitro or methoxy .

Core Structure Variations

Begacestat (5-Chloro-N-[(1S)-3,3,3-Trifluoro-1-(Hydroxymethyl)-2-(Trifluoromethyl)Propyl]Thiophene-2-Sulfonamide)
  • Key Differences: Replaces the benzamide-tetrahydroquinoline core with a thiophenesulfonamide scaffold.
  • Molecular Formula: C9H8ClF6NO3S2 (molecular weight: 391.70 g/mol).
  • Impact of Core Modification :
    • Sulfonamide vs. Benzamide : Sulfonamides exhibit distinct electronic properties and are often associated with protease inhibition (e.g., γ-secretase in Alzheimer’s disease).
    • Trifluoromethyl Groups : Enhance metabolic stability and hydrophobic interactions but may increase steric hindrance .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s nitro group can act as a hydrogen-bond acceptor, forming robust interactions in crystal lattices. In contrast, methoxy (BG13938) and isopropoxy (1a) groups are weaker acceptors, leading to differences in crystal packing efficiency. Etter’s graph set analysis () suggests that nitro-substituted benzamides may form more predictable hydrogen-bonding networks, enhancing crystallinity and stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydroquinoline 2-Nitro, 1-cyclopropanecarbonyl 410.85 Strong H-bond acceptor, high reactivity
BG13938 (Methoxy Analog) Tetrahydroquinoline 2-Methoxy, 1-cyclopropanecarbonyl 384.86 Increased lipophilicity
Compound 1a Benzamide 2-Isopropoxy, 4-cyano ~450 (estimated) Bulky substituents, metabolic stability
Begacestat Thiophenesulfonamide Trifluoromethyl, hydroxymethyl 391.70 Protease inhibition, high stability

Research Findings and Implications

  • Synthetic Accessibility : The cyclopropanecarbonyl group in the target compound introduces synthetic challenges due to ring strain, whereas analogs like BG13938 (methoxy) may be easier to synthesize .
  • Biological Activity : Nitro groups (target compound) are associated with higher reactivity in enzyme inhibition compared to methoxy or sulfonamide derivatives, though toxicity risks may increase .
  • Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that crystallographic data for these compounds could be analyzed using this tool to predict stability and polymorphism .

Q & A

Basic Questions

Q. What are the key structural features of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide, and how do they influence its reactivity and biological activity?

  • The compound contains three critical motifs:

Cyclopropanecarbonyl group : Introduces steric constraints and metabolic stability due to the strained cyclopropane ring .

Tetrahydroquinoline moiety : Enhances lipophilicity and π-π stacking interactions with biological targets like enzymes or receptors .

2-Nitrobenzamide group : Acts as an electron-deficient aromatic system, enabling electrophilic substitution reactions and potential redox activity .

  • These features collectively impact solubility, bioavailability, and interaction with targets such as oxidoreductases or DNA repair enzymes.

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Multi-step synthesis :

Step 1 : Cyclopropanecarbonyl chloride coupling to tetrahydroquinoline-6-amine under anhydrous conditions (e.g., DMF, NaH as base) .

Step 2 : Nitration and chlorination of benzamide precursors using mixed acids (HNO₃/H₂SO₄) and Cl₂/FeCl₃ .

  • Optimization strategies :

  • Use high-purity reagents and inert atmospheres to minimize side reactions.
  • Monitor intermediates via HPLC or TLC to ensure step completion .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Structural confirmation :

  • ¹H/¹³C NMR : Assign peaks for cyclopropane (δ 1.2–1.8 ppm) and tetrahydroquinoline protons (δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
    • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize by-products during the cyclopropanecarbonyl coupling step?

  • Critical factors :

  • Solvent polarity : Use DMF or THF to stabilize intermediates and reduce hydrolysis .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent decomposition.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling without side reactions .
    • Case study : A 15% yield increase was achieved by replacing NaH with K₂CO₃ in DMF at 40°C .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Common discrepancies :

  • Variability in IC₅₀ values across antimicrobial assays due to differences in bacterial strains or assay protocols .
    • Resolution strategies :

Validate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests).

Perform dose-response curves in triplicate under standardized conditions (pH, temperature) .

Use computational docking to confirm target binding consistency across studies .

Q. What methodologies are recommended for studying the compound’s structure-activity relationship (SAR) against cancer cell lines?

  • SAR workflow :

Systematic substitution : Modify the nitro group (e.g., replace with -CF₃ or -CN) to assess electron-withdrawing effects .

Biological testing : Conduct MTT assays on panels of cell lines (e.g., HeLa, MCF-7) with wild-type vs. mutant enzyme models .

Computational modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with cytotoxicity .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • In vitro assays :

  • Liver microsomal incubation : Measure half-life (t₁/₂) using human or rat microsomes + NADPH cofactor .
  • CYP450 inhibition screening : Test against isoforms (CYP3A4, CYP2D6) via fluorescence-based assays .
    • In vivo correlation : Administer radiolabeled compound and track metabolites via LC-MS/MS in plasma .

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